5,6-Diamino-2-hydroxybenzimidazole dihydrochloride (CAS 42815-81-6) is a specialized diamine building block and fluorometric labeling reagent characterized by a benzimidazolone core and two highly reactive amino groups. Supplied as a highly water-soluble dihydrochloride salt, it is primarily procured for two distinct high-value workflows: the rapid, high-sensitivity fluorometric labeling of aldehyde-containing biomolecules, and as a structural precursor for synthesizing ultra-high-performance rigid-rod polymers. Its dual functionality—combining the nucleophilicity of the diamine with the structural rigidity and hydrogen-bonding capacity of the benzimidazolone core—makes it a critical material for both advanced analytical biochemistry and materials science, offering performance metrics that standard aliphatic or simple aromatic diamines cannot match .
Substituting this specific dihydrochloride salt with its free base counterpart (CAS 55621-49-3) or simpler diamines like o-phenylenediamine frequently results in workflow failures. In biological labeling assays, the free base exhibits poor aqueous solubility, necessitating the use of organic co-solvents (such as DMSO) that can denature target proteins or disrupt sensitive assay conditions. The dihydrochloride form ensures immediate and complete dissolution in polar and aqueous buffers, maintaining optimal ionization for rapid imine formation. In materials science, replacing the benzimidazolone core with standard aromatic diamines leads to a drastic reduction in the thermal and mechanical stability of the resulting polymers, as standard polyamides lack the extensive intermolecular hydrogen bonding and rigid-rod geometry imparted by the pre-formed imidazole ring .
The dihydrochloride salt form (CAS 42815-81-6) is highly soluble in water and polar solvents, ensuring optimal ionization in aqueous buffers, whereas the free base (CAS 55621-49-3) is only slightly soluble in water and typically requires DMSO for complete dissolution. This solubility difference is critical for maintaining the native state of proteins and glycoconjugates during labeling .
| Evidence Dimension | Aqueous dissolution and assay compatibility |
| Target Compound Data | Readily soluble in water/aqueous buffers without precipitation |
| Comparator Or Baseline | Free base (CAS 55621-49-3): Slightly soluble, requires organic co-solvents |
| Quantified Difference | Salt form eliminates the need for denaturing organic co-solvents in biological labeling workflows. |
| Conditions | Standard aqueous biological buffers at physiological pH ranges. |
Procuring the dihydrochloride salt prevents solvent-induced protein denaturation and precipitation during sensitive aldehyde labeling assays.
The presence of multiple amino and hydroxyl groups on the benzimidazolone core significantly enhances the compound's nucleophilicity compared to standard aliphatic or simple aromatic diamines. This unique electronic structure promotes rapid reaction kinetics with aldehyde moieties, facilitating the efficient formation of distinct, stable fluorescent imine derivatives without the need for prolonged incubation periods .
| Evidence Dimension | Reaction kinetics with aldehyde moieties |
| Target Compound Data | Rapid imine bond formation driven by dual amino/hydroxyl groups |
| Comparator Or Baseline | Standard aromatic diamines (e.g., o-Phenylenediamine): Slower, baseline imine formation |
| Quantified Difference | Accelerated formation of stable fluorescent derivatives with higher analytical sensitivity. |
| Conditions | Fluorometric detection of aldehydes in complex biological or environmental mixtures. |
Faster reaction kinetics reduce assay incubation times and improve the detection sensitivity of low-abundance glycoconjugates or environmental aldehydes.
When utilized as a monomer in N-C coupling polycondensation or similar polymer synthesis workflows, the pre-formed benzimidazolone moiety imparts exceptional thermal stability. Polymers derived from this core exhibit glass transition temperatures (Tg) exceeding 240 °C and thermal decomposition temperatures (Td) for 5% weight loss in the range of 480-530 °C, vastly outperforming standard polyamides[1].
| Evidence Dimension | Thermal decomposition (Td) and Glass Transition (Tg) of derived polymers |
| Target Compound Data | Derived polymers yield Td > 450 °C and Tg > 240 °C |
| Comparator Or Baseline | Standard polyamides from simple diamines: Td typically < 350 °C |
| Quantified Difference | >100 °C increase in thermal decomposition threshold. |
| Conditions | Thermogravimetric analysis (TGA) in air/nitrogen for derived poly(arylene benzimidazole)s. |
For industrial buyers synthesizing aerospace or high-temperature engineering plastics, this pre-formed benzimidazolone monomer is non-negotiable for meeting strict thermal stability benchmarks.
This compound is the right choice for biochemical assays where high aqueous solubility and rapid reaction kinetics are required to label aldehyde groups without introducing denaturing organic co-solvents .
It serves as a critical core monomer (upon neutralization) to produce rigid-rod engineering thermoplastics and films that require thermal decomposition thresholds above 450 °C for aerospace or extreme-environment applications [1].
Utilized in analytical chemistry workflows where selective, stable imine formation with environmental or biological aldehydes is critical for high-sensitivity detection and minimal background fluorescence .